molecular formula C16H20FN5O B5630794 1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-pyridin-3-ylpiperidin-4-ol

1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-pyridin-3-ylpiperidin-4-ol

Cat. No. B5630794
M. Wt: 317.36 g/mol
InChI Key: XKVDQJBQCGUYFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the interaction of chloranilic acid with dimethylaminopyridine (DMAP) to generate hydrogen-bonded systems, and reactions of bis(dimethylamino)pyridine derivatives with nucleophilic reagents to produce compounds with antibacterial and antifungal activities (Belay, Venter, & Alexander, 2020) (Hassanien, 2004).

Molecular Structure Analysis

The molecular structure of compounds, including those with dimethylaminopyridine, reveals the importance of supramolecular chemistry principles, with hydrogen bonds being a dominant interaction (Belay, Venter, & Alexander, 2020).

Chemical Reactions and Properties

Chemical reactions involving dimethylaminopyridine (DMAP) catalysis demonstrate the synthesis of guanine derivatives and highlight DMAP's role as an effective nucleophilic catalyst in organic synthesis (Schirrmacher, Wängler, Schirrmacher, August, & Rösch, 2002).

Physical Properties Analysis

The physical properties of related compounds, such as stability and reactivity towards peroxyl radicals, are crucial for understanding their antioxidant properties and potential applications (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, & Pedulli, 2004).

Chemical Properties Analysis

The chemical properties, including the reactions and stability of related compounds, are significant for their application in synthesis and potential industrial applications. Studies on compounds like 4-(dimethylamino)pyridine (DMAP) highlight its catalytic efficiency and recyclability in acylation reactions, offering insights into sustainable chemical processes (Liu, Ma, Liu, & Wang, 2014).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action refers to how it exerts its effect at the molecular level .

Safety and Hazards

This includes information about the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties .

properties

IUPAC Name

1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-pyridin-3-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5O/c1-21(2)14-13(17)11-19-15(20-14)22-8-5-16(23,6-9-22)12-4-3-7-18-10-12/h3-4,7,10-11,23H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVDQJBQCGUYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1F)N2CCC(CC2)(C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Dimethylamino)-5-fluoropyrimidin-2-yl]-4-pyridin-3-ylpiperidin-4-ol

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